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molecular formula C5H12ClNO2S B1625313 DL-methionine hydrochloride CAS No. 37622-81-4

DL-methionine hydrochloride

Cat. No. B1625313
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-UHFFFAOYSA-N
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Patent
US04401820

Procedure details

A mixture of 3 g of D-methionine hydrochloride, 50 ml of propionic acid, 0.48 g of DL-methionine (0.2 mole per mole of D-methionine hydrochloride) and 0.16 ml of benzaldehyde (0.1 mole per mole of D-methionine hydrochloride) was stirred at 100° C. for 2 hours. After the reaction, 0.34 g of 35% hydrochloric acid was added to the mixture, and said mixture was ice-cooled. The crystalline precipitates were collected by filtration, and then washed with acetone. 3.10 g of DL-methionine hydrochloride were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@@H:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][S:6][CH3:7].NC(C(O)=O)CCSC.C(=O)C1C=CC=CC=1.Cl>C(O)(=O)CC>[ClH:1].[NH2:2][CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][S:6][CH3:7] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N[C@H](CCSC)C(=O)O
Name
Quantity
0.48 g
Type
reactant
Smiles
NC(CCSC)C(=O)O
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC(CCSC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 86.1%
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04401820

Procedure details

A mixture of 3 g of D-methionine hydrochloride, 50 ml of propionic acid, 0.48 g of DL-methionine (0.2 mole per mole of D-methionine hydrochloride) and 0.16 ml of benzaldehyde (0.1 mole per mole of D-methionine hydrochloride) was stirred at 100° C. for 2 hours. After the reaction, 0.34 g of 35% hydrochloric acid was added to the mixture, and said mixture was ice-cooled. The crystalline precipitates were collected by filtration, and then washed with acetone. 3.10 g of DL-methionine hydrochloride were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C@@H:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][S:6][CH3:7].NC(C(O)=O)CCSC.C(=O)C1C=CC=CC=1.Cl>C(O)(=O)CC>[ClH:1].[NH2:2][CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][S:6][CH3:7] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N[C@H](CCSC)C(=O)O
Name
Quantity
0.48 g
Type
reactant
Smiles
NC(CCSC)C(=O)O
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC(CCSC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 86.1%
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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